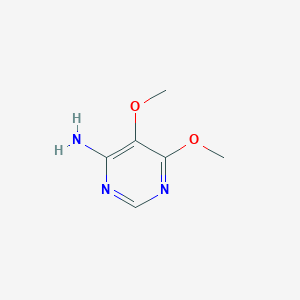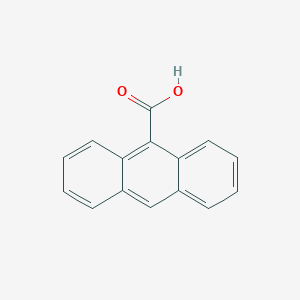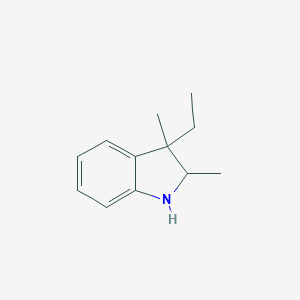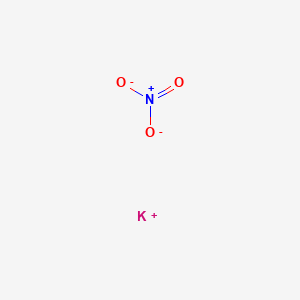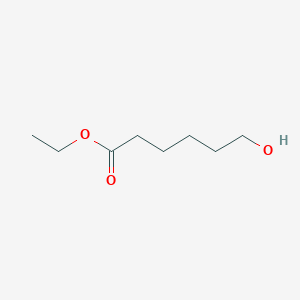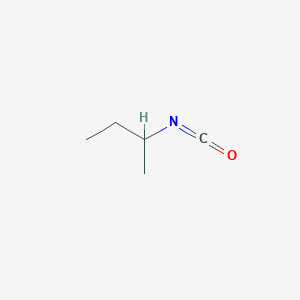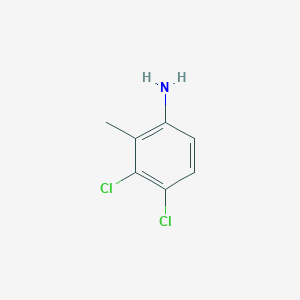
methylsulfanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The methylsulfide anion is an organosulfur compound with the chemical formula CH₃S⁻. It is a sulfur analog of the methoxide anion (CH₃O⁻) and is known for its nucleophilic properties. The methylsulfide anion is commonly encountered in organic synthesis and is used as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The methylsulfide anion can be prepared through the deprotonation of methanethiol (CH₃SH) using a strong base such as sodium hydride (NaH) or sodium hydroxide (NaOH). The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to stabilize the anion.
Industrial Production Methods: In industrial settings, the methylsulfide anion is often generated in situ during chemical processes. One common method involves the reaction of methanethiol with a base in the presence of an alkyl halide to form the corresponding methylsulfide compound.
Types of Reactions:
Nucleophilic Substitution: The methylsulfide anion is a strong nucleophile and readily participates in nucleophilic substitution reactions with alkyl halides to form thioethers (sulfides).
Oxidation: The methylsulfide anion can be oxidized to form sulfoxides and sulfones. For example, oxidation with hydrogen peroxide (H₂O₂) yields methylsulfoxide, which can be further oxidized to methylsulfone.
Reduction: The methylsulfide anion can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Alkyl halides (e.g., methyl iodide) and aprotic solvents (e.g., DMSO, THF).
Oxidation: Hydrogen peroxide (H₂O₂), peroxy acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products:
Thioethers (Sulfides): Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
The methylsulfide anion has a wide range of applications in scientific research:
Chemistry: Used as a nucleophile in organic synthesis to form various sulfur-containing compounds.
Biology: Studied for its role in biological systems, particularly in the metabolism of sulfur-containing amino acids.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The methylsulfide anion exerts its effects primarily through nucleophilic attack on electrophilic centers. Its high nucleophilicity is due to the presence of the lone pair of electrons on the sulfur atom, which can readily form bonds with electrophiles. In biological systems, the methylsulfide anion can participate in enzymatic reactions involving sulfur transfer.
Vergleich Mit ähnlichen Verbindungen
Methoxide Anion (CH₃O⁻): The oxygen analog of the methylsulfide anion, known for its nucleophilic properties.
Ethylsulfide Anion (C₂H₅S⁻): Similar to the methylsulfide anion but with an ethyl group instead of a methyl group.
Thiolate Anions (RS⁻): General class of sulfur-containing anions with varying alkyl or aryl groups.
Uniqueness: The methylsulfide anion is unique due to its strong nucleophilicity and ability to participate in a wide range of chemical reactions. Its sulfur atom provides distinct reactivity compared to oxygen-containing analogs, making it valuable in both synthetic and biological contexts.
Eigenschaften
CAS-Nummer |
17302-63-5 |
|---|---|
Molekularformel |
CH5S+ |
Molekulargewicht |
49.12 g/mol |
IUPAC-Name |
methylsulfanium |
InChI |
InChI=1S/CH4S/c1-2/h2H,1H3/p+1 |
InChI-Schlüssel |
LSDPWZHWYPCBBB-UHFFFAOYSA-O |
SMILES |
C[SH2+] |
Kanonische SMILES |
C[SH2+] |
Key on ui other cas no. |
17302-63-5 |
Synonyme |
Methylsulfide anion |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


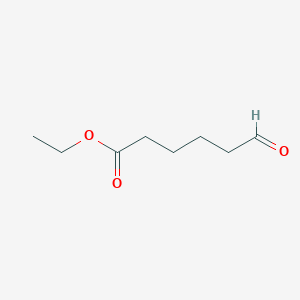
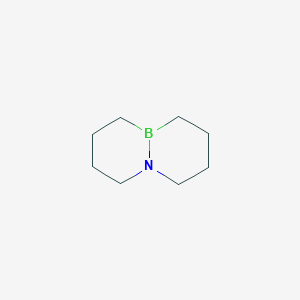
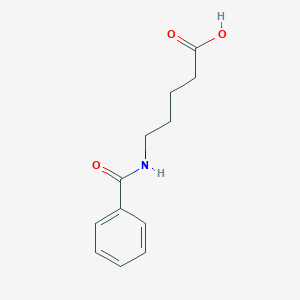
![2-Methylbenzo[cd]indole](/img/structure/B105486.png)
